4-(4-Nitrobenzoyl)benzoic acid
Overview
Description
4-(4-Nitrobenzoyl)benzoic acid is a chemical compound with the CAS Number: 7377-13-1 and a molecular weight of 271.23 . It is a solid substance that is stored at room temperature .
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzoyl)benzoic acid involves an ice-cooled mixture of glacial acetic acid and sulfuric acid. Chromium oxide is added in small portions to keep the temperature below 10 °C .Molecular Structure Analysis
The molecular formula of 4-(4-Nitrobenzoyl)benzoic acid is C14H9NO5 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
4-(4-Nitrobenzoyl)benzoic acid is a solid substance that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmaceutical Intermediates
4-(4-Nitrobenzoyl)benzoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be chemically reduced to an amino group, making it a precursor to 4-aminobenzoic acid , which is a building block for many drugs .
Material Science
This compound can be used in material science research, particularly in the development of polymers with specific properties. The benzoyl group can be involved in polymerization reactions, leading to materials with enhanced strength and thermal stability .
Analytical Chemistry
In analytical chemistry, 4-(4-Nitrobenzoyl)benzoic acid can be used as a standard or reagent due to its well-defined properties, such as its melting point and solubility. It can help in calibrating instruments or as a reference compound in spectroscopic analysis .
Biochemistry
The compound can serve as a model to study enzyme-substrate interactions, especially in enzymes that target aromatic carboxylic acids. It can help in understanding the biochemical pathways and the synthesis of metabolites .
Agricultural Chemistry
Research in agricultural chemistry may utilize 4-(4-Nitrobenzoyl)benzoic acid to synthesize herbicides or growth regulators. The nitro group can impart specific reactivity that can be harnessed to control plant growth or weed proliferation .
Dye and Pigment Industry
The compound’s structure is conducive to the synthesis of dyes and pigments. The nitro group can undergo various chemical reactions to produce colorants with desired properties for industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 4-nitrobenzoic acid, a related compound, is a precursor to 4-nitrobenzoyl chloride, which is further used in the synthesis of the anesthetic procaine and folic acid . This suggests that 4-(4-Nitrobenzoyl)benzoic acid may interact with similar targets.
Biochemical Pathways
4-nitrobenzoic acid is known to participate in the biosynthesis of the antibiotic aureothin
properties
IUPAC Name |
4-(4-nitrobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHZEMNYJKTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308862 | |
Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzoyl)benzoic acid | |
CAS RN |
7377-13-1 | |
Record name | 7377-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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